molecular formula C11H14BrFO B14063870 1-(3-Bromopropyl)-2-ethoxy-5-fluorobenzene

1-(3-Bromopropyl)-2-ethoxy-5-fluorobenzene

Katalognummer: B14063870
Molekulargewicht: 261.13 g/mol
InChI-Schlüssel: VMMDDZQVOSJGPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Bromopropyl)-2-ethoxy-5-fluorobenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a bromopropyl group, an ethoxy group, and a fluorine atom attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopropyl)-2-ethoxy-5-fluorobenzene typically involves the bromination of a suitable precursor, such as 2-ethoxy-5-fluorobenzene, followed by the introduction of the bromopropyl group. One common method involves the reaction of 2-ethoxy-5-fluorobenzene with 1,3-dibromopropane in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Bromopropyl)-2-ethoxy-5-fluorobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of 2-ethoxy-5-fluorobenzene.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of 2-ethoxy-5-fluorobenzene.

Wissenschaftliche Forschungsanwendungen

1-(3-Bromopropyl)-2-ethoxy-5-fluorobenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.

    Material Science: It can be used in the synthesis of novel materials with unique properties, such as polymers or liquid crystals.

    Biological Studies: The compound’s derivatives may be used to study biological pathways and interactions at the molecular level.

Wirkmechanismus

The mechanism of action of 1-(3-Bromopropyl)-2-ethoxy-5-fluorobenzene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromopropyl group allows for covalent binding to target proteins, while the ethoxy and fluorine groups can modulate the compound’s pharmacokinetic properties.

Vergleich Mit ähnlichen Verbindungen

1-(3-Bromopropyl)-2-ethoxy-5-fluorobenzene can be compared with other similar compounds, such as:

    1-(3-Bromopropyl)-2-methoxy-5-fluorobenzene: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(3-Bromopropyl)-2-ethoxy-4-fluorobenzene: Similar structure but with the fluorine atom in a different position.

    1-(3-Bromopropyl)-2-ethoxybenzene: Lacks the fluorine atom.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Eigenschaften

Molekularformel

C11H14BrFO

Molekulargewicht

261.13 g/mol

IUPAC-Name

2-(3-bromopropyl)-1-ethoxy-4-fluorobenzene

InChI

InChI=1S/C11H14BrFO/c1-2-14-11-6-5-10(13)8-9(11)4-3-7-12/h5-6,8H,2-4,7H2,1H3

InChI-Schlüssel

VMMDDZQVOSJGPY-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=C(C=C1)F)CCCBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.